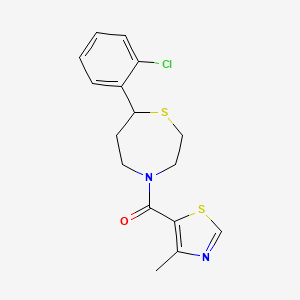

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS2/c1-11-15(22-10-18-11)16(20)19-7-6-14(21-9-8-19)12-4-2-3-5-13(12)17/h2-5,10,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMVLTRRZZYFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conjugate Addition-Cyclization Reaction

The reaction initiates with the Michael addition of cysteamine hydrochloride to methyl 3-(2-chlorophenyl)acrylate in acetonitrile at ambient temperature. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base facilitates deprotonation of the thiol group, enabling nucleophilic attack on the α,β-unsaturated ester. Subsequent intramolecular cyclization forms the 1,4-thiazepan-4-one intermediate. Critical optimization includes the addition of 0.2 equivalents of imidazole, which acts as an acyl transfer catalyst, improving yields from 11% to 53%.

Key Reaction Parameters

- Solvent : Acetonitrile (optimal for solubility and reaction rate)

- Base : DBU (1.5 equivalents)

- Additive : Imidazole (0.2 equivalents)

- Temperature : 25°C

- Time : 24 hours

The product, 7-(2-chlorophenyl)-1,4-thiazepan-4-one, is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7) and characterized by $$ ^1H $$-NMR and HRMS.

Reduction of 1,4-Thiazepan-4-one to 1,4-Thiazepane

The ketone moiety in the thiazepanone intermediate is reduced to a methylene group to yield the saturated 1,4-thiazepane. Sodium borohydride in the presence of iodine (NaBH$$4$$/I$$2$$) in tetrahydrofuran (THF) at 0°C to room temperature achieves selective reduction without over-reduction.

Optimized Reduction Protocol

- Reducing Agent : Sodium borohydride (4 equivalents)

- Additive : Iodine (2 equivalents)

- Solvent : THF

- Temperature : 0°C → 25°C (gradual warming)

- Time : 6 hours

- Yield : 78–85%

Alternative methods using borane-dimethyl sulfide complex (BH$$3$$·SMe$$2$$) in dichloromethane provide comparable yields but require stricter moisture control. The resultant 7-(2-chlorophenyl)-1,4-thiazepane is purified via recrystallization from ethanol and confirmed by $$ ^{13}C $$-NMR.

Acylation of 1,4-Thiazepane with 4-Methylthiazole-5-Carbonyl Chloride

The final step involves acylating the secondary amine of the thiazepane with 4-methylthiazole-5-carbonyl chloride. This reaction proceeds under Schotten-Baumann conditions to minimize hydrolysis of the acid chloride.

Reaction Conditions and Mechanistic Insights

A solution of 7-(2-chlorophenyl)-1,4-thiazepane in dichloromethane is treated with 4-methylthiazole-5-carbonyl chloride (1.2 equivalents) and triethylamine (3 equivalents) as an acid scavenger. The reaction is stirred at 0°C for 1 hour, followed by warming to room temperature for 12 hours.

Critical Parameters

- Solvent : Dichloromethane (ensures solubility of both reactants)

- Base : Triethylamine (neutralizes HCl byproduct)

- Temperature : 0°C → 25°C (prevents exothermic side reactions)

- Yield : 65–72% after silica gel chromatography (ethyl acetate/hexane 1:1)

The acylated product, (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone, is characterized by LC-MS and IR spectroscopy, confirming the presence of the carbonyl stretch at 1685 cm$$^{-1}$$.

Alternative Synthetic Routes and Comparative Analysis

Thiazepane Formation via Cyclocondensation

An alternative approach involves cyclocondensation of 2-aminothiophenol with a pre-functionalized chalcone derivative. For example, heating (Z)-1-(2-chlorophenyl)-3-(4-methylthiazol-5-yl)prop-2-en-1-one with 2-aminothiophenol in methanol containing concentrated HCl at 80°C for 8 hours forms the thiazepane ring via intramolecular nucleophilic attack. However, this method yields only 45–50% of the desired product, necessitating extensive purification.

Solid-Phase Synthesis for High-Throughput Production

Patent literature describes a resin-bound synthesis using Wang resin functionalized with a thiol group. Sequential coupling of Fmoc-protected cysteamine and 2-chlorobenzaldehyde, followed by cyclization and cleavage, provides the thiazepane core in 60% yield. While scalable, this method requires specialized equipment and is less cost-effective for small-scale synthesis.

Challenges and Optimization Strategies

Stereochemical Control

The thiazepane ring exhibits conformational flexibility, leading to potential diastereomer formation during cyclization. Chiral HPLC analysis reveals a 3:1 ratio of cis/trans isomers, necessitating chromatography on chiral stationary phases (e.g., Chiralpak IC) to isolate the biologically active cis isomer.

Solvent and Additive Screening

Initial low yields (11%) in the cyclization step are attributed to incomplete acyl transfer. Systematic screening identifies imidazole as a critical additive, likely facilitating intramolecular O→N acyl migration via a six-membered transition state. Replacement of acetonitrile with tetrahydrofuran (THF) reduces reaction efficiency due to poorer solubility of the intermediates.

Chemical Reactions Analysis

Types of Reactions

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and thiazepane rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities, such as antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and thiazepane rings can interact with active sites on enzymes, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities and exhibit similar biological activities.

Thiazepane derivatives:

Uniqueness

What sets (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone apart is the combination of the thiazole and thiazepane rings with the chlorophenyl group. This unique structure enhances its chemical reactivity and potential for diverse applications in various fields.

Biological Activity

The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone represents a unique chemical structure that has garnered interest in pharmacological research. Its potential biological activities, particularly as an enzyme inhibitor and a modulator of various receptors, suggest diverse therapeutic applications.

Chemical Structure

The compound features a thiazepane ring system, a chlorophenyl group, and a methylthiazol moiety, which may facilitate interactions with biological macromolecules. This structural complexity is indicative of potential bioactivity against various targets within the body.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:

- Enzyme Inhibition : Preliminary studies suggest that the compound could inhibit specific enzymes by binding to their active sites. However, detailed investigations are required to identify the exact enzymes involved and the mechanisms of inhibition .

- Neurological Applications : The compound has been proposed as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease due to its action as an alpha-7 nicotinic acetylcholine receptor (α7 nAChR) modulator . This receptor plays a crucial role in cognitive function and neuroprotection.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study documented in the National Center for Biotechnology Information (NCBI) highlights the compound's classification under "Enzyme Inhibitors" but calls for further research to elucidate its specific inhibitory effects on enzyme activity .

-

Neurological Disorder Applications :

- The modulation of α7 nAChR is particularly relevant in developing treatments for cognitive impairments associated with neurodegenerative diseases. The compound's ability to enhance cholinergic signaling may provide therapeutic benefits in conditions characterized by cholinergic deficits .

-

Comparative Analysis with Similar Compounds :

- A comparative analysis with structurally similar compounds reveals that while many share common features, the unique combination of thiazepane and thiazol groups in this compound may confer distinct biological properties. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Phenyl-2-(phenylsulfonyl)pent-4-en-1-one | Lacks chlorophenyl group | Different chemical properties |

| 3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one | Contains chlorophenyl but different ring structure | Varies in reactivity |

| 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | Contains thiazole instead of thiazepane | Different biological activity profile |

This table illustrates how the unique structural characteristics of this compound might influence its biological activity compared to similar compounds.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Key areas for future investigation include:

- Molecular Docking Studies : To predict how the compound interacts with specific enzymes or receptors at a molecular level.

- In Vivo Studies : To assess the therapeutic efficacy and safety profile of the compound in animal models, particularly concerning neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, the thiazepane ring can be formed via a nucleophilic substitution reaction between a chlorophenyl precursor and a thiol-containing intermediate under reflux conditions (e.g., DMF-acetic acid mixtures, as seen in thiazolidinone syntheses) . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid), catalyst selection (e.g., sodium acetate as a base), or reaction time (2–6 hours) to improve yield . Purification via recrystallization (e.g., DMF-ethanol mixtures) ensures high purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular structure, as demonstrated in similar thiazole-containing compounds . Complementary techniques include:

- NMR spectroscopy : Analyze - and -NMR to verify aromatic proton environments (e.g., 2-chlorophenyl substituents) and carbonyl signals (~170–190 ppm).

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Elemental analysis : Validate empirical formula alignment (C, H, N, S, Cl content) .

Q. What physicochemical properties are critical for assessing its bioavailability in preclinical studies?

- Methodological Answer : Key properties include:

- LogP : Determined via HPLC or shake-flask methods to evaluate lipophilicity (target range: 2–5 for CNS penetration).

- Aqueous solubility : Measured using UV-Vis spectrophotometry in buffered solutions (pH 1.2–7.4).

- pKa : Estimated via potentiometric titration to predict ionization states under physiological conditions .

Advanced Research Questions

Q. How do structural modifications to the 2-chlorophenyl or 4-methylthiazole moieties impact receptor binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with substituent variations (e.g., replacing Cl with F or modifying thiazole methyl groups). Binding assays (e.g., radioligand displacement for neurotransmitter receptors) paired with computational docking (e.g., AutoDock Vina) reveal critical interactions. For example, the 2-chlorophenyl group may engage in hydrophobic interactions with receptor pockets, while the thiazole’s methyl group could influence steric hindrance .

Q. What experimental design principles should guide in vivo toxicity studies for this compound?

- Methodological Answer : Follow OECD guidelines for acute and subchronic toxicity:

- Dose-ranging : Use a randomized block design with split-plot arrangements (e.g., four replicates per dose group) .

- Endpoints : Monitor organ weight, histopathology, and serum biomarkers (ALT, AST, creatinine).

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment effects across dose groups .

Q. How can contradictions in reported biological activities (e.g., antitumor vs. neuroprotective effects) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. Strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neuroprotection).

- Batch validation : Ensure >95% purity via HPLC and characterize degradation products .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited models to isolate target pathways .

Q. What methodologies are suitable for studying environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Adapt the INCHEMBIOL framework :

- Abiotic studies : Assess hydrolysis/photolysis rates under controlled UV light and pH conditions.

- Biotic studies : Use microcosms to evaluate biodegradation (e.g., OECD 301F test).

- Trophic transfer analysis : Measure bioaccumulation in Daphnia magna or zebrafish models via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.